molecular formula C8H10N4O2 B8370118 1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione

1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B8370118
M. Wt: 194.19 g/mol
InChI Key: KVSRUALMCYFLEP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione can be synthesized through several methods. One common synthetic route involves the alkylation of 3,7-dihydro-3-methyl-1H-purine-2,6-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1-Ethyl-3-methyl-3,7-dihydro-purine-

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-ethyl-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C8H10N4O2/c1-3-12-7(13)5-6(10-4-9-5)11(2)8(12)14/h4H,3H2,1-2H3,(H,9,10)

InChI Key

KVSRUALMCYFLEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=CN2)N(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

28.7 g (0.11 mol) of 7-ethoxymethyl-1-ethyl-3-methylxanthine were stirred at 60° C. for 60 hours in a solution of 200 ml of 5N hydrochloric acid and 200 ml of ethanol. The reaction mixture was concentrated to dryness and the residue which remained was crystallized in ethyl acetate/diisopropyl ether.
Name
7-ethoxymethyl-1-ethyl-3-methylxanthine
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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